Cas no 2168849-07-6 (3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanesulfonamide)

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanesulfonamide is a fluorinated pyrazole derivative with a sulfonamide functional group, offering unique chemical and pharmacological properties. The trifluoroethyl substitution enhances metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry for drug discovery. The sulfonamide moiety contributes to potential bioactivity, particularly in enzyme inhibition or receptor modulation. Its structural features suggest utility in the development of agrochemicals or pharmaceuticals, where fluorine incorporation often improves bioavailability and target selectivity. The compound’s well-defined synthesis route and purity make it suitable for research applications requiring precise molecular modifications.
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanesulfonamide structure
2168849-07-6 structure
Product name:3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanesulfonamide
CAS No:2168849-07-6
MF:C7H10F3N3O2S
Molecular Weight:257.233410358429
CID:6084654
PubChem ID:165504044

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanesulfonamide 化学的及び物理的性質

名前と識別子

    • 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanesulfonamide
    • 2168849-07-6
    • EN300-1461401
    • [3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanesulfonamide
    • インチ: 1S/C7H10F3N3O2S/c1-5-6(3-16(11,14)15)2-13(12-5)4-7(8,9)10/h2H,3-4H2,1H3,(H2,11,14,15)
    • InChIKey: KICRAEXMLRKELK-UHFFFAOYSA-N
    • SMILES: S(CC1=CN(CC(F)(F)F)N=C1C)(N)(=O)=O

計算された属性

  • 精确分子量: 257.04458223g/mol
  • 同位素质量: 257.04458223g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 338
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.4Ų
  • XLogP3: 0.2

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1461401-50mg
[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanesulfonamide
2168849-07-6
50mg
$1056.0 2023-09-29
Enamine
EN300-1461401-250mg
[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanesulfonamide
2168849-07-6
250mg
$1156.0 2023-09-29
Enamine
EN300-1461401-500mg
[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanesulfonamide
2168849-07-6
500mg
$1207.0 2023-09-29
Enamine
EN300-1461401-5000mg
[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanesulfonamide
2168849-07-6
5000mg
$3645.0 2023-09-29
Enamine
EN300-1461401-10000mg
[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanesulfonamide
2168849-07-6
10000mg
$5405.0 2023-09-29
Enamine
EN300-1461401-1.0g
[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanesulfonamide
2168849-07-6
1g
$0.0 2023-06-06
Enamine
EN300-1461401-1000mg
[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanesulfonamide
2168849-07-6
1000mg
$1256.0 2023-09-29
Enamine
EN300-1461401-100mg
[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanesulfonamide
2168849-07-6
100mg
$1106.0 2023-09-29
Enamine
EN300-1461401-2500mg
[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanesulfonamide
2168849-07-6
2500mg
$2464.0 2023-09-29

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanesulfonamide 関連文献

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanesulfonamideに関する追加情報

Comprehensive Overview of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanesulfonamide (CAS No. 2168849-07-6)

The compound 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanesulfonamide (CAS No. 2168849-07-6) is a specialized sulfonamide derivative with a unique pyrazole core. Its molecular structure incorporates a trifluoroethyl group, which enhances its physicochemical properties, making it a subject of interest in pharmaceutical and agrochemical research. The presence of the methanesulfonamide moiety further contributes to its potential bioactivity, particularly in modulating enzyme interactions.

In recent years, the demand for fluorinated compounds like 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanesulfonamide has surged due to their applications in drug discovery. Researchers are particularly intrigued by its potential as a kinase inhibitor or GPCR modulator, aligning with trends in precision medicine. The compound’s lipophilicity and metabolic stability, attributed to the trifluoroethyl group, make it a candidate for optimizing pharmacokinetic profiles in lead optimization studies.

From a synthetic chemistry perspective, the preparation of CAS No. 2168849-07-6 involves multi-step organic transformations, including pyrazole ring formation and sulfonylation reactions. Its purity and yield are critical for reproducibility in industrial-scale production, a topic frequently searched by chemists in process optimization forums. Analytical techniques such as HPLC and NMR spectroscopy are essential for characterizing this compound, ensuring compliance with regulatory standards.

Environmental and safety considerations are also pivotal. While 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanesulfonamide is not classified as hazardous, its ecotoxicological impact is under scrutiny, reflecting broader industry concerns about sustainable chemistry. Researchers are exploring green synthesis routes to minimize waste, a trend driven by the EPA’s Safer Choice Program and similar global initiatives.

The compound’s nomenclature, 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanesulfonamide, often prompts queries about IUPAC naming conventions and SMILES notation, highlighting the need for clear educational resources. Its CAS No. 2168849-07-6 serves as a unique identifier in chemical databases like SciFinder and PubChem, where users frequently search for structure-activity relationships (SAR) data.

In conclusion, 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanesulfonamide exemplifies the intersection of medicinal chemistry and material science. Its versatility and fluorine-driven properties position it as a valuable tool for addressing challenges in targeted therapy and crop protection, resonating with current scientific and industrial priorities.

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